"Dinitroglycoluril chemical structure and properties"
"Dinitroglycoluril chemical structure and properties"
The following technical guide provides a comprehensive analysis of Dinitroglycoluril (DNGU), structured for researchers and synthetic chemists. While the primary application of DNGU lies in energetic materials, its study as a functionalized glycoluril scaffold is relevant to synthetic chemists in broader fields, including those exploring high-nitrogen heterocyclic systems.[1][2][3]
Chemical Architecture, Synthesis Protocols, and Safety Parameters
Executive Summary & Strategic Context
Dinitroglycoluril (DNGU) , specifically the 1,4-dinitroglycoluril isomer, is a bicyclic nitramine and a critical intermediate in the family of high-density energetic materials.[1][2][3] While derived from the glycoluril scaffold—common in supramolecular chemistry (e.g., cucurbiturils) and protein cross-linking (e.g., Iodogen)—DNGU itself is distinct due to its high density (~1.99 g/cm³) and explosive properties.[1][2][3]
Audience Advisory for Drug Development Professionals: Unlike its non-nitrated glycoluril precursors used in drug delivery systems, DNGU is an Energetic Material (Class 1.1D) .[1][2][3] It is primarily utilized as:
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A secondary high explosive with reduced sensitivity (Insensitive High Explosive - IHE candidate).[1][2][3]
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A precursor to Tetranitroglycoluril (TNGU/Sorguyl) .[1][2][3]
-
A high-nitrogen scaffold for synthesizing novel heterocyclic compounds.
Handling Warning: DNGU possesses a high detonation velocity (~7,580 m/s).[1][2][3][4] Synthesis and handling require strict adherence to energetic material safety protocols, distinct from standard medicinal chemistry workflows.[1][2][3]
Chemical Structure & Molecular Architecture
DNGU consists of two imidazolidinone rings fused at the C-C bond, with nitro groups (-NO₂) substituted at the N1 and N4 positions.[1][2][3] The stability of the 1,4-isomer over the 1,3-isomer is attributed to the symmetry and reduced steric strain between the nitro groups and the carbonyl oxygens.[1][2][3]
Structural Specifications
| Parameter | Value | Notes |
| IUPAC Name | 1,4-dinitro-1,3a,4,6a-tetrahydroimidazo[4,5-d]imidazole-2,5-dione | Commonly referred to as DINGU or DNGU.[1][2][3] |
| CAS Number | 55510-04-8 | Verified Registry Number.[1][2][3] |
| Molecular Formula | C₄H₄N₆O₆ | High Oxygen Balance relative to scaffold.[1][2][3] |
| Molecular Weight | 232.11 g/mol | |
| Crystal Density | 1.94 – 1.99 g/cm³ | Exceptionally high for a C-H-N-O compound; critical for detonation pressure.[1][2][3] |
| Isomerism | 1,4-dinitro (Major) | 1,3-dinitro and 1,6-dinitro isomers are theoretically possible but kinetically/thermodynamically less favored during standard nitration.[1][2][3] |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the specific N-nitration sites that define the 1,4-isomer.[1][2][3]
Caption: Structural derivation of 1,4-Dinitroglycoluril from the glycoluril core, highlighting the specific N-nitration pattern.
Physicochemical & Energetic Properties
For researchers evaluating DNGU as a scaffold or intermediate, understanding its physical stability limits is vital.[1][2][3]
| Property | Metric | Context/Implication |
| Melting Point | ~230–252 °C (Decomp) | Warning: Decomposes explosively upon melting.[1][2][3] Do not use standard capillary MP apparatus without shielding.[1][2][3] |
| Solubility | DMSO, DMF (Good)Water (Insoluble)Acetone (Poor) | Recrystallization is typically performed in DMSO/Water or Acetone/Water mixtures.[1][2][3] |
| Detonation Velocity | 7,580 m/s (at ρ=1.[1][2][3][4]76) | Comparable to TNT/RDX mixtures.[1][2][3] |
| Impact Sensitivity | h₅₀ = 88 cm (Bruceton) | Classed as less sensitive than RDX, making it safer to handle in a lab setting, but still a Class 1.1 explosive.[1][2][3] |
| Thermal Stability | Stable up to ~200 °C | High thermal threshold allows for processing, but autocatalytic decomposition can occur if impurities (acids) remain.[1][2][3] |
Synthesis Protocol & Mechanism
Expertise Note: The synthesis of DNGU involves the nitration of glycoluril.[1][2][3] Unlike standard nitrations using H₂SO₄/HNO₃ mixed acid, DNGU is best synthesized using 98-100% Nitric Acid (White Fuming Nitric Acid - WFNA) .[1][2][3] The absence of sulfuric acid simplifies purification and prevents hydrolysis of the glycoluril cage.[1][2][3]
Reaction Mechanism
The reaction proceeds via an electrophilic substitution at the nitrogen atoms.[1][2][3] The glycoluril urea nitrogens are nucleophilic enough to attack the nitronium ion (NO₂⁺) generated in the concentrated acid.[1][2][3]
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Regioselectivity: The 1,4-substitution is favored due to electronic repulsion preventing adjacent nitration (1,3 or 1,[1][2][3]6) under these specific conditions.
Step-by-Step Synthesis Workflow
Note: This protocol is for small-scale (gram-level) synthesis in a controlled fume hood with blast shielding.
Reagents:
Protocol:
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Preparation: Cool 50 mL of 98% HNO₃ to 0–5 °C in a round-bottom flask equipped with a thermometer and magnetic stirrer.
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Addition: Slowly add 10.0 g of Glycoluril in small portions over 30 minutes. Crucial: Maintain temperature below 20 °C. The reaction is exothermic.[1][2][3]
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Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 60 minutes. The solid will dissolve, then DNGU may begin to precipitate or remain in solution depending on concentration.[1][2][3]
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Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. DNGU will precipitate as a white crystalline solid.[1][2][3]
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Filtration: Filter the precipitate using a sintered glass funnel.
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Washing: Wash extensively with cold water until the filtrate is neutral (pH ~7).[1][2][3] Trustworthiness Check: Residual acid drastically lowers thermal stability.[1][2][3]
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Drying: Dry in a vacuum oven at 50 °C for 12 hours.
Synthesis Pathway Diagram (DOT)
Caption: Operational workflow for the nitration of glycoluril to DNGU, emphasizing temperature control and neutralization steps.
Safety, Toxicity & Handling
For researchers accustomed to pharmaceutical intermediates, DNGU presents unique hazards.[1][2][3]
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Explosive Hazard: DNGU is a Class 1.1D explosive.[1][2][3][5] It has a mass explosion hazard.[1][2][3][5] While "insensitive" compared to primary explosives, it can detonate under high shock or rapid heating.[1][2][3]
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Toxicity: Like many nitro-compounds, DNGU should be treated as potentially toxic.[1][2][3] Absorption through skin or inhalation of dust can lead to methemoglobinemia (interference with oxygen transport in blood).[1][2][3]
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Incompatibility: Strong reducing agents, amines, and strong bases.[1][2][3] Reaction with alkalis can form unstable salts.[1][2][3]
Applications in Research
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Energetic Plasticizers: DNGU is studied as a filler in Plastic Bonded Explosives (PBX) to increase density without significantly increasing sensitivity.[1][2][3]
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Precursor to TNGU: Further nitration (using N₂O₅ or HNO₃/Ac₂O) yields Tetranitroglycoluril (TNGU), a more powerful explosive (Vdet ~9,150 m/s).[1][2][3]
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Supramolecular Chemistry: While less common than glycoluril, DNGU derivatives are explored for their rigid, hydrogen-bonding capable geometries in crystal engineering.[1][2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62101, Dinitroglycoluril. Retrieved from [Link][1][2][3]
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Sanchez, J. A., Stinecipher, M. M., & Stretz, L. A. (1993). Synthesis and characterization of 1,4-dinitroglycoluril (DINGU).[1][2][3][6] Los Alamos National Lab Technical Report (LA-UR-93-14111).[1][2][3] Retrieved from [Link][1][2][3]
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Boileau, J., et al. (1985). Dinitroglycoluril and its Preparation. U.S. Patent 4,448,973 (Cited in context of synthesis optimization).[1][2][3]
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Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives.[1][2][3] Wiley.[1][2][3] (General reference for nitration mechanisms of glycolurils).
Sources
- 1. Dinitroglycoluril | C4H4N6O6 | CID 62101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SID 500777865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dinitroglycoluril - Wikipedia [en.wikipedia.org]
- 4. US4148674A - Ternary explosive compositions - Google Patents [patents.google.com]
- 5. DINITROGLYCOLURIL <OR> DINGU | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Synthesis and characterization of 1,4-dinitroglycoluril (DINGU). | National Technical Reports Library - NTIS [ntrl.ntis.gov]
